An In-Depth Technical Guide to 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: A Core Intermediate in Modern Drug Development
An In-Depth Technical Guide to 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: A Core Intermediate in Modern Drug Development
A Note on Nomenclature: This technical guide focuses on the chemical properties, synthesis, and applications of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS No. 733039-20-8). Publicly available scientific literature and chemical databases contain extensive information on this specific isomer due to its industrial significance. The structurally related compound, 5-bromo-N-cyclopentylpyrimidin-2-amine, is not widely documented. Given the context of drug development and research, this guide addresses the compound of greater practical relevance.
Executive Summary
5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine has emerged as a cornerstone intermediate in the synthesis of targeted cancer therapeutics.[1] Its precisely arranged molecular architecture, featuring a pyrimidine core with strategically positioned bromo, chloro, and cyclopentylamino groups, offers a versatile scaffold for constructing complex, biologically active molecules.[1] This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol, and an exploration of its reactivity, which underpins its utility in medicinal chemistry. The primary application of this compound is as a crucial precursor in the manufacturing of highly selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, such as Palbociclib and Ribociclib, which represent major advancements in oncology, particularly for hormone receptor-positive breast cancer.[1][2]
Physicochemical and Spectroscopic Properties
The compound typically presents as a white to off-white or light yellow solid.[2][3] Its structural integrity and purity are paramount for its successful application in multi-step pharmaceutical synthesis, with commercial grades often exceeding 98.0% purity.[4]
Core Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 733039-20-8 | [2][4] |
| Molecular Formula | C₉H₁₁BrClN₃ | [1][5] |
| Molecular Weight | 276.56 g/mol | [1][5] |
| Appearance | White to off-white solid | [2][3] |
| Boiling Point (Predicted) | 424.0 ± 30.0 °C | [3] |
| Density (Predicted) | 1.643 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 1.22 ± 0.10 | [3] |
| SMILES | C1CCC(C1)NC2=NC(=NC=C2Br)Cl | [6] |
| InChI Key | DIVUXBABVYOIOT-UHFFFAOYSA-N | [3][5] |
Spectroscopic Data
Characterization via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is critical for confirming the identity and purity of the synthesized intermediate.
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.23 (1H, s), 7.37 (1H, d, J = 7.3 Hz), 4.31 (1H, m), 1.92 (2H, m), 1.71 (2H, m), 1.53-1.59 (4H, m) ppm.[3][7]
-
LCMS-ESI (POS): m/z [M + H]⁺: 276.0 (measured), 275.9 (calculated).[3][7]
The singlet at 8.23 ppm corresponds to the proton on the pyrimidine ring, while the doublet at 7.37 ppm indicates the N-H proton coupled to the adjacent cyclopentyl methine. The multiplet at 4.31 ppm represents the methine proton of the cyclopentyl group, and the remaining multiplets correspond to the cyclopentyl methylene protons.[3][7]
Synthesis Protocol: A Self-Validating System
The synthesis of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is efficiently achieved through a nucleophilic aromatic substitution reaction. The methodology described below is a robust and high-yielding process.
Materials and Reagents
-
5-Bromo-2,4-dichloropyrimidine (1.0 eq)
-
Cyclopentylamine (1.2 eq)
-
Dioxane (solvent)
-
Ethyl acetate (extraction solvent)
-
Saturated brine solution (wash)
-
Anhydrous magnesium sulfate (drying agent)
Step-by-Step Methodology
-
Reaction Setup: In a suitable reaction vessel, dissolve 5-bromo-2,4-dichloropyrimidine (e.g., 45.6 g, 200 mmol) in dioxane (e.g., 400 mL) at ambient temperature.[7] The choice of dioxane as a solvent is strategic; its moderate polarity effectively dissolves the pyrimidine starting material, and its relatively high boiling point would allow for heating if the reaction were sluggish, though it proceeds efficiently at room temperature in this case.
-
Nucleophilic Addition: To the stirred solution, add cyclopentylamine (e.g., 20.4 g, 240 mmol) dropwise.[7] An excess of the amine (1.2 equivalents) is used to ensure the complete consumption of the dichloropyrimidine starting material and to drive the reaction to completion.
-
Reaction Monitoring: Stir the reaction mixture continuously at room temperature for approximately 6 hours.[7] The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. This facilitates the separation of the organic product from the aqueous phase. Wash the organic layer sequentially with a saturated brine solution to remove any remaining water-soluble impurities.[3][7]
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure.[3][7] This process yields 5-bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine as a light yellow solid, often in quantitative yield, which can be used in subsequent steps without further purification.[3][7]
Chemical Reactivity and Synthetic Applications
The synthetic versatility of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is derived from the differential reactivity of its two halogen substituents. The chlorine atom at the C2 position and the bromine atom at the C5 position serve as orthogonal handles for further functionalization, primarily through palladium-catalyzed cross-coupling reactions.[4]
Nucleophilic Aromatic Substitution
The initial synthesis of the molecule is a prime example of nucleophilic aromatic substitution (SₙAr), where the more reactive chlorine at the C4 position of the starting material (5-bromo-2,4-dichloropyrimidine) is selectively displaced by cyclopentylamine. The chlorine at C2 is less activated towards nucleophilic attack, allowing for this selective transformation.
Palladium-Catalyzed Cross-Coupling Reactions
This intermediate is a classic substrate for widely used C-C and C-N bond-forming reactions.[4]
-
Suzuki-Miyaura Coupling: The bromine atom at the C5 position is an excellent coupling partner for Suzuki reactions.[8] This reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple the pyrimidine with an aryl or heteroaryl boronic acid or ester. This strategy is central to the synthesis of CDK4/6 inhibitors, where a second aromatic or heteroaromatic ring system is introduced at this position. The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product.[8][9]
-
Buchwald-Hartwig Amination: While less common for this specific intermediate's primary application, the aryl bromide could also participate in Buchwald-Hartwig amination to form a new C-N bond.[10][11] This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[10] This opens possibilities for synthesizing a diverse library of compounds for structure-activity relationship (SAR) studies.
Safety and Handling
Proper handling of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is essential in a research and development setting.
-
Hazard Classification: The compound is classified as an irritant.[1] GHS pictograms indicate it is acutely toxic if swallowed (Acute Tox. 3 Oral).[5]
-
Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[12] Work should be conducted in a well-ventilated area or a chemical fume hood.[12] Avoid breathing dust and prevent contact with skin and eyes.[12][13]
-
Storage: Store in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2–8 °C to maintain stability and prevent degradation.[3]
Conclusion
5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is more than a mere chemical intermediate; it is an enabling tool for modern medicinal chemistry. Its robust and scalable synthesis, combined with the versatile reactivity of its halogenated pyrimidine core, provides a reliable platform for the development of sophisticated pharmaceutical agents. A thorough understanding of its properties, synthesis, and reactivity is therefore indispensable for scientists and researchers dedicated to advancing therapeutic innovation, particularly in the field of oncology.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). High-Quality 5-BroMo-2-chloro-N-cyclopentylpyrimidin-4-amine. Retrieved January 27, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development. Retrieved January 27, 2026, from [Link]
-
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine. Retrieved January 27, 2026, from [Link]
-
Home Sunshine Pharma. (n.d.). 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine CAS 733039-20-8. Retrieved January 27, 2026, from [Link]
-
Chemsrc. (n.d.). 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine. Retrieved January 27, 2026, from [Link]
-
Taylor & Francis Online. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved January 27, 2026, from [Link]
-
PharmaCompass. (n.d.). 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. Retrieved January 27, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 27, 2026, from [Link]
-
PubMed. (2024, February 29). Aminative Suzuki-Miyaura coupling. Retrieved January 27, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 27, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 27, 2026, from [Link]
-
Jubilant Ingrevia Limited. (n.d.). 2-Amino-5-bromopyridine Safety Data Sheet. Retrieved January 27, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved January 27, 2026, from [Link]
-
NIH National Center for Biotechnology Information. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved January 27, 2026, from [Link]
-
Stanford University. (2014, February 6). The Suzuki Reaction. Retrieved January 27, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved January 27, 2026, from [Link]
-
Pharmaffiliates. (n.d.). 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine. Retrieved January 27, 2026, from [Link]
Sources
- 1. 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 733039-20-8 | Benchchem [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 6. 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine | C9H11BrClN3 | CID 44248247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. fishersci.com [fishersci.com]
